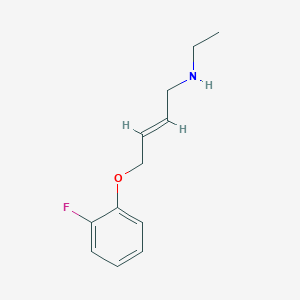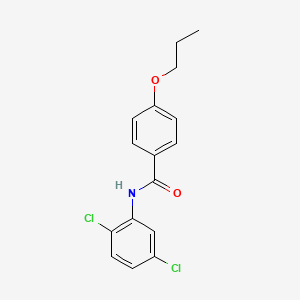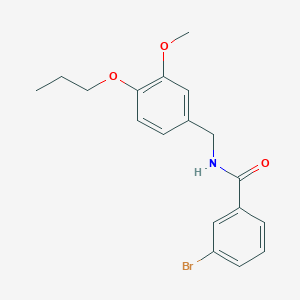
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine, also known as MPPM, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. MPPM belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has been reported to inhibit the activity of tyrosine kinases, which are involved in cancer cell proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has some limitations, including its limited solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine. One direction is to study the structure-activity relationship of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine in animal models and humans. Additionally, the potential of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases should be explored.
Conclusion:
In conclusion, 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine is a promising compound with diverse biological activities and potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine and its derivatives is warranted to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine involves the reaction of 3-phenylpropenal and N-methylmorpholine in the presence of a catalyst. The yield of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent. The purity of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine can be enhanced by using chromatographic techniques such as column chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential as a therapeutic agent for various diseases. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has also been studied for its potential as an anti-inflammatory agent and for the treatment of Alzheimer's disease. The diverse biological activities of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine make it a promising candidate for drug development.
Propriétés
IUPAC Name |
4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-13(11-14-5-3-2-4-6-14)12-15-7-9-16-10-8-15/h2-6,11H,7-10,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWROGOIYEQJXCD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427248 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5124192.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)
![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)

![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)

![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide](/img/structure/B5124244.png)